molecular formula C13H27ClN2O B1527394 2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride CAS No. 1236254-85-5

2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride

Cat. No. B1527394
M. Wt: 262.82 g/mol
InChI Key: FMENVRGFNCPWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C13H27ClN2O. It has a molecular weight of 262.82 g/mol . The compound is used for research purposes.

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

A study on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) highlighted its potent and selective β3-adrenoceptor agonist properties, suggesting potential therapeutic use in preterm labor. This compound's specificity and efficacy in inhibiting myometrial contractions without significant cardiovascular effects demonstrate the importance of structural specificity in drug development for targeted therapeutic outcomes (Croci et al., 2007).

Antimicrobial and Inhibitory Effects

Another study synthesized acyclic nucleosides as potent uridine phosphorylase inhibitors, showing no apparent cytotoxicity against host cells, which indicates a potential for developing chemotherapeutic agents with high water solubility and low toxicity (Lin & Liu, 1985). These findings underscore the critical role of structural modification in enhancing drug efficacy and solubility.

properties

IUPAC Name

2-amino-N-cyclohexyl-N-ethyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.ClH/c1-4-15(11-8-6-5-7-9-11)13(16)12(14)10(2)3;/h10-12H,4-9,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMENVRGFNCPWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride
Reactant of Route 6
2-Amino-N-cyclohexyl-N-ethyl-3-methylbutanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.